![molecular formula C13H18BrNO2S B7564987 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine, also known as BMSMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMSMP is a sulfonamide compound that has been found to have a range of biological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a site on the receptor that is different from the site where the neurotransmitter acetylcholine binds, and enhances the receptor's response to acetylcholine. This leads to an increase in the activity of the receptor, which in turn leads to the range of biological effects that have been observed.
Biochemical and Physiological Effects:
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to have a range of biochemical and physiological effects. In addition to its effects on the α7 nicotinic acetylcholine receptor, 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a range of physiological processes including acid-base balance and respiration. 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has also been found to have anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine is its relatively low potency, which means that high concentrations may be required to observe significant effects.
Orientations Futures
There are several potential future directions for research on 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine. One area of interest is the development of more potent analogues of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine that can be used at lower concentrations. Another potential direction is the investigation of the effects of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine on other nicotinic acetylcholine receptor subtypes, as well as other neurotransmitter systems. Finally, the potential therapeutic applications of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine in conditions such as Alzheimer's disease and schizophrenia warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine.
Applications De Recherche Scientifique
1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a range of functions in the brain, including learning and memory, and 1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine has been found to enhance these functions.
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-9-12(6-7-13(10)14)18(16,17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNSEDVPGHYPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)

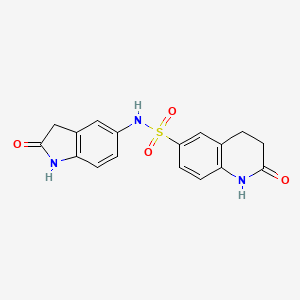

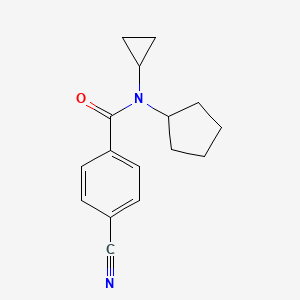
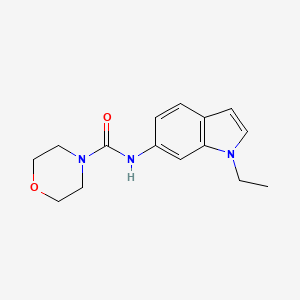
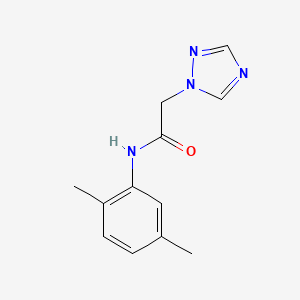
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)

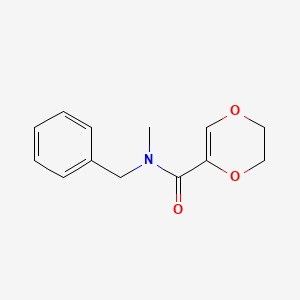
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)